7-Aminoisoindolin-1-one
Overview
Description
7-Aminoisoindolin-1-one is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 7-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a part of the CDK-activating kinase (CAK) complex, which is vital for cell cycle progression and transcription initiation.
Mode of Action
This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription initiation.
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation and transcription initiation pathways . The downstream effects include the disruption of cell cycle progression, leading to cell cycle arrest, and the inhibition of transcription initiation, which can affect gene expression.
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK7 activity , leading to disrupted cell cycle progression and transcription initiation . On a cellular level, this can lead to cell cycle arrest and altered gene expression, which can potentially inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
7-Aminoisoindolin-1-one has been studied for its potential role in biochemical reactions, particularly in the context of kinase inhibition . It has been found to interact with Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . The nature of these interactions involves high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Cellular Effects
The effects of this compound on cells have been explored in the context of cancer research. It has been found to display potent antiproliferative activity in an array of cultured cancer cell lines . This suggests that it influences cell function by inhibiting cell proliferation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a CDK7 inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, specifically the active amino acid residues of CDK7 . This leads to enzyme inhibition, which can result in changes in gene expression and ultimately impact cellular functions .
Metabolic Pathways
Given its role as a CDK7 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminoisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with 2-nitroaniline derivatives. This reaction proceeds through an addition reaction followed by intramolecular cyclization to form the isoindolinone core . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Aminoisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted isoindolinones .
Scientific Research Applications
7-Aminoisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an anti-cancer agent, particularly in the treatment of breast cancer.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the amino group.
7-Nitroisoindolin-1-one: A derivative with a nitro group instead of an amino group.
7-Hydroxyisoindolin-1-one: A derivative with a hydroxy group at the 7th position.
Uniqueness
7-Aminoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
7-amino-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBSWJZELXZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585552 | |
Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-98-8 | |
Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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